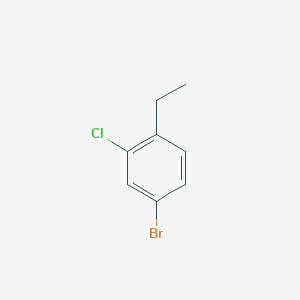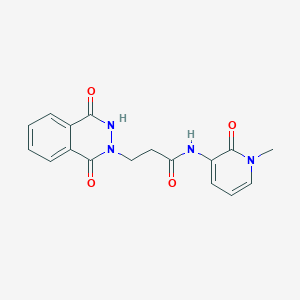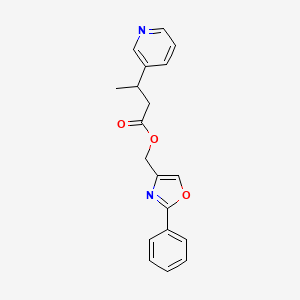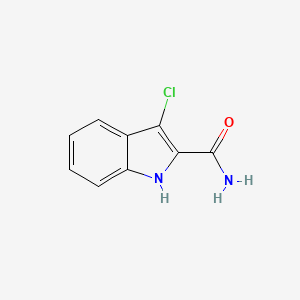
4-Bromo-2-chloro-1-ethylbenzene
Vue d'ensemble
Description
4-Bromo-2-chloro-1-ethylbenzene is an organic compound with the chemical formula C8H8BrCl. It is a colorless liquid that is commonly used in scientific research for its unique properties. This compound is synthesized using various methods and has numerous applications in the field of science.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-1-ethylbenzene is not well understood. However, it is believed to act as an electrophile due to the presence of the halogen atoms. It can undergo various reactions such as nucleophilic substitution, Friedel-Crafts alkylation, and addition reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Bromo-2-chloro-1-ethylbenzene. However, studies have shown that it can cause skin irritation and respiratory problems upon exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Bromo-2-chloro-1-ethylbenzene in lab experiments is its unique reactivity. It can undergo various reactions, making it a versatile compound for organic synthesis. However, its toxicity and limited solubility in water are major limitations for its usage.
Orientations Futures
There are numerous future directions for the use of 4-Bromo-2-chloro-1-ethylbenzene in scientific research. One of the most promising directions is the development of new drugs using this compound as a building block. It can also be used in the development of new materials with unique properties. Further studies are needed to understand its mechanism of action and to determine its potential applications in various fields of science.
Applications De Recherche Scientifique
4-Bromo-2-chloro-1-ethylbenzene is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the development of new drugs, agrochemicals, and materials science. This compound is also used in the field of organic chemistry to study the reactivity of various functional groups.
Propriétés
IUPAC Name |
4-bromo-2-chloro-1-ethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASDBIISNAGHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-ethylbenzene | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea](/img/structure/B7574449.png)
![1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7574451.png)
![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea](/img/structure/B7574456.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)

![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)

![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)


![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)
